molecular formula C6H14N2O B140996 (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine CAS No. 59983-39-0

(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine

Cat. No. B140996
CAS RN: 59983-39-0
M. Wt: 130.19 g/mol
InChI Key: BWSIKGOGLDNQBZ-LURJTMIESA-N
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Description

“(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine” is a pyrrolidine derivative . Pyrrolidine is a five-membered nitrogen-containing ring and is a versatile lead compound for designing powerful bioactive agents . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The starting point for the synthesis of derivatives was (2S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile, which could be obtained from S-proline via a chloroacetylation followed by an amidation of its carboxylate group . SMP reacts with benzoylformic acid to form (S)-N-benzoylformyl-2-(methoxymethyl)-pyrrolidine .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The structure of the molecule is influenced by sp3-hybridization, which contributes to the stereochemistry of the molecule .


Chemical Reactions Analysis

“(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine” may be used to prepare planar chiral 2-phospha ferrocenophanes . It may also be used as an organocatalyst in the cross-aldol reaction of dihydroxyacetone with p-nitrobenzaldehyde to form the corresponding polyol .


Physical And Chemical Properties Analysis

“(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine” is a liquid with a refractive index of n20/D 1.4755 (lit.) and a density of 1.057 g/mL at 25 °C (lit.) . It has a boiling point of 67 °C/0.25 mmHg (lit.) .

Mechanism of Action

Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Safety and Hazards

The safety data sheet for “(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyrrolidine derivatives have diverse biological activities and can be some of the best sources of pharmacologically active lead compounds . This suggests that these derivatives can be used for the future development of novel compounds active against different infections and diseases .

properties

IUPAC Name

(2S)-2-(methoxymethyl)pyrrolidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-9-5-6-3-2-4-8(6)7/h6H,2-5,7H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSIKGOGLDNQBZ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]1CCCN1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear, light yellow liquid; [Aldrich MSDS]
Record name (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine
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Product Name

(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine

CAS RN

59983-39-0
Record name (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does SAMP facilitate asymmetric synthesis, and what types of molecules can be synthesized using it?

A1: SAMP acts as a chiral auxiliary by temporarily attaching to a prochiral substrate. This creates a sterically controlled environment, influencing the stereochemical outcome of subsequent reactions. [, ] This strategy is particularly useful for the enantioselective alkylation of aldehydes and cyclic ketones. [] For example, SAMP has been instrumental in synthesizing enantiomerically pure α-silyl ketones, which serve as precursors to various vicinal diols with defined stereochemistry. []

Q2: The papers mention SAMP hydrazones. What are they and why are they significant?

A2: SAMP readily forms hydrazones with aldehydes and ketones. These hydrazones are crucial intermediates in SAMP-mediated asymmetric synthesis. [, ] Upon metalation, SAMP hydrazones form chiral "azaenolates," reactive species that undergo diastereoselective alkylation, establishing a new chiral center in the molecule. []

Q3: What specific advantages does SAMP offer over other chiral auxiliaries?

A3: SAMP demonstrates high diastereoselectivity, leading to products with excellent enantiomeric excess (ee) often exceeding 90%. [, ] This high selectivity, coupled with good chemical yields, makes SAMP a preferred choice. Additionally, its synthesis originates from (S)-proline, a readily available chiral starting material. []

Q4: The synthesis of (R)-boehmeriasin A is mentioned. What is the significance of this particular application?

A4: (R)-boehmeriasin A belongs to the phenanthroquinolizidine alkaloids, a class of natural products with potential medicinal properties. The first asymmetric synthesis of this compound was achieved using SAMP as a key chiral building block, highlighting the potential of SAMP in accessing complex natural product scaffolds. []

Q5: Beyond traditional synthetic applications, are there any novel uses for SAMP being explored?

A5: Recent research explores the use of SAMP hydrazones with transaminase enzymes. This approach offers a new route to chiral β-substituted amines. [] This enzymatic approach expands the utility of SAMP in biocatalytic transformations, showcasing its adaptability in different reaction environments.

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